2-{4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a benzothieno[2,3-d]pyrimidine core with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine ring system.
Attachment of the Sulfanylbutyl Chain: The benzothieno[2,3-d]pyrimidine core is then reacted with a butyl halide in the presence of a base to introduce the sulfanylbutyl group.
Formation of the Isoindole Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride or a similar reagent to form the isoindole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, sulfonamides
Scientific Research Applications
2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological processes and pathways involving its molecular targets.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-substituted-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidines : These compounds share the benzothieno[2,3-d]pyrimidine core but differ in the substituents attached to the core .
- Pyrido[2,3-d]pyrimidin-5-one derivatives : These compounds have a similar fused ring system but differ in the specific ring structures and substituents .
Uniqueness
2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzothieno[2,3-d]pyrimidine core with an isoindole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O2S2 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N4O2S2/c23-18-17-15-9-3-4-10-16(15)30-19(17)25-22(24-18)29-12-6-5-11-26-20(27)13-7-1-2-8-14(13)21(26)28/h1-2,7-8H,3-6,9-12H2,(H2,23,24,25) |
InChI Key |
OAVSZGWXKFUPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCCN4C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
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